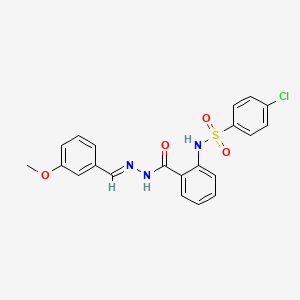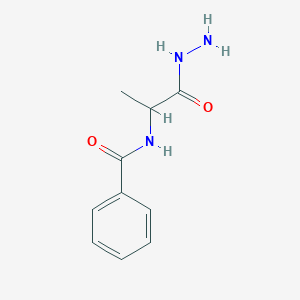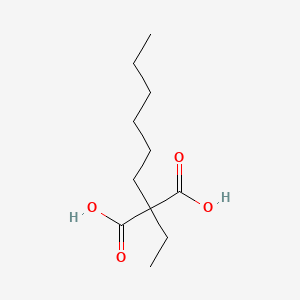
2-Ethyl-2-hexylmalonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-hexylmalonic acid is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, characterized by the presence of ethyl and hexyl groups attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Ethyl-2-hexylmalonsäure beinhaltet typischerweise die Alkylierung von Malonsäureester. Der Prozess beginnt mit der Deprotonierung von Diethylmalonat unter Verwendung einer starken Base wie Natriumethanolat. Das resultierende Enolat-Ion unterliegt dann einer nukleophilen Substitution mit Ethyl- und Hexylhalogeniden, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen im Allgemeinen:
Base: Natriumethanolat oder Natriumhydrid
Lösungsmittel: Ethanol oder Tetrahydrofuran (THF)
Temperatur: Raumtemperatur bis Rückflussbedingungen
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 2-Ethyl-2-hexylmalonsäure nicht gut dokumentiert sind, können die allgemeinen Prinzipien der Malonsäureestersynthese angewendet werden. Die großtechnische Produktion würde wahrscheinlich kontinuierliche Strömungsreaktoren beinhalten, um eine effiziente Mischung und Reaktionskontrolle zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Ethyl-2-hexylmalonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umsetzung zu entsprechenden Ketonen oder Aldehyden unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktion zu Alkoholen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Alkylierungs- oder Acylierungsreaktionen in der Alpha-Position unter Verwendung von Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid
Hauptprodukte:
Oxidation: Ketone oder Aldehyde
Reduktion: Alkohole
Substitution: Alkylierte oder acylierte Derivate
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-hexylmalonsäure findet Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer Moleküle.
Biologie: Untersucht wird ihre mögliche Rolle in Stoffwechselwegen und Enzymwechselwirkungen.
Medizin: Erforscht werden ihre potenziellen therapeutischen Eigenschaften, einschließlich als Vorläufer für die Arzneimittelsynthese.
Industrie: Verwendung in der Produktion von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Ethyl-2-hexylmalonsäure beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Als Malonsäurederivat kann sie als kompetitiver Inhibitor von Enzymen wirken, die Malonat oder seine Derivate als Substrate verwenden. Diese Hemmung kann Stoffwechselwege beeinflussen und zu Veränderungen in zellulären Prozessen führen.
Ähnliche Verbindungen:
- 2-Methylmalonsäure
- 2-Ethylmalonsäure
- 2-Phenylmalonsäure
Vergleich: 2-Ethyl-2-hexylmalonsäure ist aufgrund ihrer längeren Alkylketten einzigartig, die ihre Löslichkeit, Reaktivität und Wechselwirkung mit biologischen Molekülen beeinflussen können. Im Vergleich zu 2-Methylmalonsäure und 2-Ethylmalonsäure verleiht die Hexylgruppe einen zusätzlichen hydrophoben Charakter, der sich möglicherweise auf ihr Verhalten in organischen und wässrigen Umgebungen auswirkt.
Wirkmechanismus
The mechanism of action of 2-ethyl-2-hexylmalonic acid involves its interaction with various molecular targets and pathways. As a malonic acid derivative, it can act as a competitive inhibitor of enzymes that utilize malonate or its derivatives as substrates. This inhibition can affect metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Comparison: 2-Ethyl-2-hexylmalonic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to 2-methylmalonic acid and 2-ethylmalonic acid, the hexyl group provides additional hydrophobic character, potentially affecting its behavior in organic and aqueous environments.
Eigenschaften
CAS-Nummer |
4473-04-5 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-ethyl-2-hexylpropanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-7-8-11(4-2,9(12)13)10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZFUULEVFTWFFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


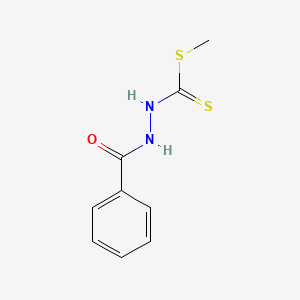

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)




![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)
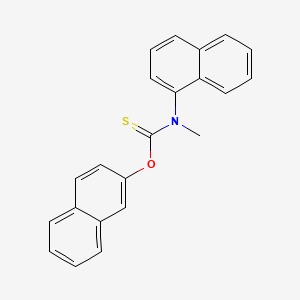
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
